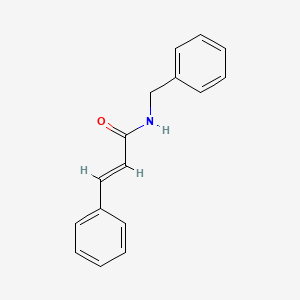

N-Benzylcinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

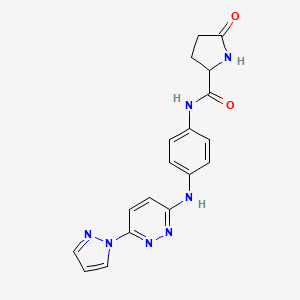

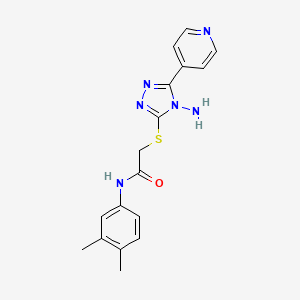

N-Benzylcinnamamide is a compound that has been shown to have several potential applications in the field of medicine . It has been linked via N—H O and C—H O hydrogen bonds and C—H interactions, forming chains propagating along [001]. The chains are linked via further C—H interactions, forming layers parallel to the ac plane .

Synthesis Analysis

The synthesis of N-Benzylcinnamamide involves several steps. One method of synthesis has been reported by Lagerlund et al. (2009). In the title compound, there is a weak intramolecular C3—H3 O1 contact, which leads to a planar acrylamide structure (N1/O1/C1–C3) .Molecular Structure Analysis

The molecular structure of N-Benzylcinnamamide is quite complex. The phenyl ring forms an angle of 8.30 (2) with the mean plane of the acrylamide moiety. The benzyl group is tilted against the cinnamamide unit, with the ring forming an angle of 77.11 (2) with the cinnamamide unit mean plane .Chemical Reactions Analysis

The chemical reactions involving N-Benzylcinnamamide are intricate. For instance, one reaction involves triphenylphosphine (PPh 3), bromotrichloromethane (BrCCl 3), and cinnamic acid .Physical And Chemical Properties Analysis

In the crystal, molecules are linked via N—H O and C—H O hydrogen bonds, forming chains along the c-axis direction. Within the chains, there are also C—H interactions present .Applications De Recherche Scientifique

Coronary Heart Disease Treatment :

- N-Benzylcinnamamide derivatives have been explored for their potential in treating coronary heart disease. One study discussed a specific derivative that increased blood flow through coronary vessels in animal experiments following oral administration (Jacobi, H. et al., 1977).

Photochemical Properties :

- Research on N-Benzoyl-N-benzylcinnamamides revealed their capability in photo[4+2]cycloaddition reactions. This study highlighted the potential use of these compounds in photochemical applications (Kishikawa, K. et al., 1997).

Antipsychotic Effects :

- A study on N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide, a related anilide of benzamide, discussed its potent central dopamine antagonist activity, implying potential antipsychotic applications (Blaney, F. et al., 1983).

Antibacterial and Anti-Inflammatory Properties :

- Another study synthesized a series of N-arylcinnamanilides and tested them for antibacterial and anti-inflammatory properties. This research is significant for developing new antimicrobial and anti-inflammatory agents (Kos, J. et al., 2020).

Antitumor Activity :

- N-hydroxycinnamamide-based HDAC inhibitors derived from benzamide showed potent antiproliferative activity against tumor cell lines, highlighting their potential in cancer therapy (Li, X. et al., 2017).

Enhancement of Physical Endurance :

- A study on macamides, including N-benzyl derivatives, demonstrated their pharmaceutical properties against exercise-induced fatigue, suggesting their use in enhancing physical endurance and performance (Yang, Q. et al., 2016).

Potential in Treating Tuberculosis :

- N-Benzyl-2-furamide, a related compound, was investigated for its activity against experimental tuberculosis, highlighting the exploration of benzyl derivatives in tuberculosis treatment (Smith, M. et al., 1950).

Antiarrhythmic Properties :

- Benzamides with heterocyclic amide side chains, including N-benzyl derivatives, were evaluated for their oral antiarrhythmic activity, suggesting their potential use in treating arrhythmias (Banitt, E. H. et al., 1977).

Mécanisme D'action

Orientations Futures

While specific future directions for N-Benzylcinnamamide are not mentioned in the papers retrieved, the compound’s potential as a bombesin subtype 3 agonist, a matrix metalloproteinase inhibitor, and a 17 -hydroxysteroid dehydrogenase inhibitor suggests it may have future applications in medical and pharmaceutical research .

Propriétés

IUPAC Name |

(E)-N-benzyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWRITRYGLHZBT-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylcinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)